2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative characterized by a 4-bromophenyl group at position 4 and a pyridin-3-yl group at position 5 of the triazole core. The sulfur atom at position 3 is linked to an acetamide moiety, which is further substituted with a 2-isopropylphenyl group. The molecular formula is C₂₄H₂₂BrN₅OS (molecular weight: 528.44 g/mol).
Properties
Molecular Formula |
C24H22BrN5OS |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22BrN5OS/c1-16(2)20-7-3-4-8-21(20)27-22(31)15-32-24-29-28-23(17-6-5-13-26-14-17)30(24)19-11-9-18(25)10-12-19/h3-14,16H,15H2,1-2H3,(H,27,31) |
InChI Key |
KKZXNCVIRGINRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) bridge is susceptible to nucleophilic displacement, enabling structural diversification. For example:
-
Alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media (Cs₂CO₃/DMF) replaces the sulfanyl group, forming thioether derivatives .
-
Oxidation : Treatment with hydrogen peroxide converts the sulfanyl group to sulfoxide or sulfone derivatives, depending on reaction conditions.
Key Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | 2-bromo-1-phenylethanone, Cs₂CO₃, DMF, 24 h | Thioether analog | 61% | |
| Oxidation | H₂O₂, RT or reflux | Sulfoxide/sulfone | N/A |
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic and cycloaddition reactions:
-
Electrophilic Substitution : Bromination or nitration occurs at the C5 position of the triazole ring under acidic conditions.
-
Cycloaddition : The triazole’s nitrogen atoms engage in Huisgen cycloaddition with alkynes, forming fused heterocycles.
Reactivity Trends
-
The pyridin-3-yl group at C5 directs electrophiles to the triazole’s C3 position.
-
Steric hindrance from the 4-bromophenyl group limits substitution at adjacent positions .
Reduction of Acetamide and Aromatic Groups
-
Ketone Reduction : The acetamide side chain can be reduced using NaBH₄ or LiAlH₄ to form secondary alcohols. For instance, reduction of the intermediate ketone 11 yields racemic alcohol 12 with high efficiency .
-
Debromination : Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom from the 4-bromophenyl group, forming a phenyl derivative.
Example Reduction Protocol
| Starting Material | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Ketone 11 | NaBH₄, MeOH | Alcohol 12 | 85% |
Acylation and Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acid Hydrolysis (HCl, reflux): Cleaves the acetamide to a carboxylic acid.
-
Base Hydrolysis (NaOH, H₂O/EtOH): Produces a sodium carboxylate.
Cross-Coupling Reactions
The bromine atom on the 4-bromophenyl group enables palladium-catalyzed cross-coupling:
-
Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Introduces amine groups at the bromine site.
Catalytic Conditions
| Reaction | Catalyst/Base | Solvent | Temperature | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C |
Derivatization of the Pyridine Moiety
The pyridin-3-yl group undergoes:
-
N-Oxidation : Using m-CPBA forms pyridine N-oxide, altering electronic properties.
-
Quaternization : Reaction with methyl iodide produces a pyridinium salt.
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 250°C, releasing HBr and forming polycyclic aromatic byproducts .
-
Photodegradation : UV exposure cleaves the sulfanyl bond, yielding disulfides and triazole fragments.
Comparative Reactivity with Analogues
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The triazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may alter hydrogen bonding or π-π stacking interactions in biological targets.
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects (compared to chlorine in ) could enhance electrophilic interactions in enzyme binding pockets.
- Acetamide Modifications : The 2-isopropylphenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to polar sulfamoylphenyl (logP ~2.1) in , suggesting differences in bioavailability.
Physicochemical and Structural Comparisons
*No crystallographic data exists for the target compound, but related bromophenyl-triazole derivatives often exhibit stable crystal packing .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a derivative of the 1,2,4-triazole family, which has garnered interest due to its potential biological activities. This article synthesizes available literature regarding its biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.34 g/mol. The structure contains a triazole ring linked to a sulfanyl group and an acetamide moiety, which are essential for its biological activity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| 5 | Staphylococcus aureus, E. coli, Enterococcus faecalis | Moderate activity |
| 14 | Bacillus cereus, Enterobacter aerogenes | Moderate activity |
The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes, leading to inhibition of growth .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 10 | A549 (lung cancer) | 24.11 |
| 11a | MCF7 (breast cancer) | 22.84 |
These results suggest that modifications in the triazole structure can lead to varied anticancer efficacy .
Case Studies
A notable case study involved the synthesis of several triazole-thioether compounds, including our compound of interest. These compounds were tested for antifungal activity against plant pathogens, demonstrating promising results at a concentration of 50 µg/ml .
Example Study
In a study evaluating the antifungal properties of triazole derivatives:
- Compound 5b exhibited the highest antifungal activity against Physalospora piricola.
- The structure-activity relationship indicated that substituents on the triazole ring significantly influenced biological activity.
Q & A
Q. What are the key steps in synthesizing this triazole-containing acetamide derivative?
The synthesis typically involves multi-step reactions, starting with the construction of the 1,2,4-triazole core. For example:
- Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the triazole ring .
- Subsequent functionalization via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents like EDC for amide bond formation) .
- Final purification via recrystallization or column chromatography, monitored by TLC .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry. For instance, pyridine protons resonate near δ 8.5–9.0 ppm, while the acetamide carbonyl appears at ~170 ppm in -NMR .
- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : As a scaffold for antiviral or anticancer agents, given the bioactivity of 1,2,4-triazole derivatives (e.g., anti-HIV activity reported in similar compounds) .
- Material Science : Potential use in coordination chemistry due to sulfur and nitrogen donor atoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
- By-Product Analysis : Use HPLC to monitor side reactions (e.g., over-oxidation of sulfur groups) and adjust stoichiometry .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
- Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation. For example, bond angles and torsional strains in the triazole ring can be validated against computational models (e.g., DFT calculations) .
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to identify conformational flexibility .
Q. What strategies mitigate low solubility in biological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Co-Crystallization : Use co-solvents like DMSO or cyclodextrins to improve aqueous solubility .
Q. How to interpret conflicting bioactivity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
Methodological Guidance
Troubleshooting poor coupling efficiency in amide bond formation
- Activation Reagents : Replace EDC/HOBt with DCC or PyBOP for sterically hindered substrates .
- Solvent Optimization : Switch from DCM to DMF to enhance reagent solubility .
Validating purity for pharmacological studies
Designing SAR studies for triazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
